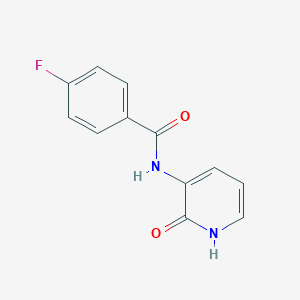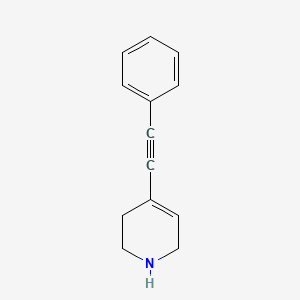
4-(2-Phenylethynyl)-1,2,3,6-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Phenylethynyl)-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines It is characterized by the presence of a phenylethynyl group attached to the tetrahydropyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethynyl)-1,2,3,6-tetrahydropyridine typically involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide . The reaction is carried out under mild conditions, such as at room temperature, in aqueous media, and with a mild base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Sonogashira coupling reaction is a widely used method in organic synthesis and can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Phenylethynyl)-1,2,3,6-tetrahydropyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The phenylethynyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce reduced tetrahydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Phenylethynyl)-1,2,3,6-tetrahydropyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-(2-Phenylethynyl)-1,2,3,6-tetrahydropyridine involves its interaction with molecular targets and pathways within cells. For example, it has been shown to induce poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3), leading to cell death . These actions suggest a complex mechanism that combines antiproliferative effects with the induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylethynyl-1,4-naphthoquinone: Undergoes oxidative amination reactions with amines.
2-(Arylethynyl)-3-ethynylthiophenes: Synthesized using regio- and stereocontrolled Pd-catalyzed Sonogashira coupling reactions.
Uniqueness
4-(2-Phenylethynyl)-1,2,3,6-tetrahydropyridine is unique due to its specific structural features and the presence of the phenylethynyl group, which imparts distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C13H13N |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
4-(2-phenylethynyl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C13H13N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-5,8,14H,9-11H2 |
InChI-Schlüssel |
PASAVAZVIVVJBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC=C1C#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid](/img/structure/B13872489.png)

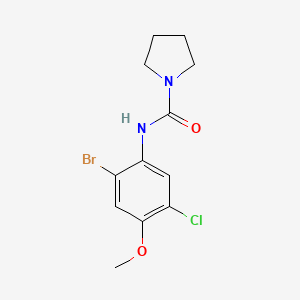
![1-[2-Bromo-pyridin-4-yl]-2-[6-methyl-pyridin-2-yl]-ethanone](/img/structure/B13872500.png)
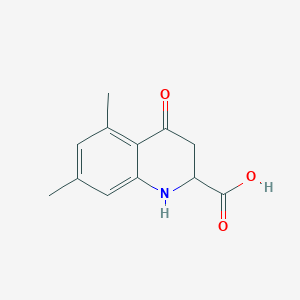
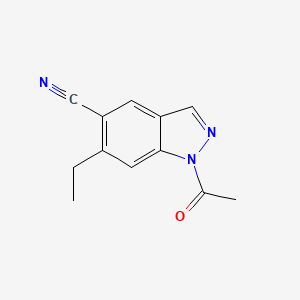
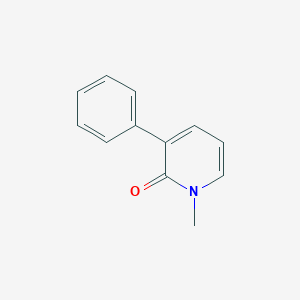

![tert-butyl N-[6-(tetrazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B13872523.png)
![ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13872529.png)
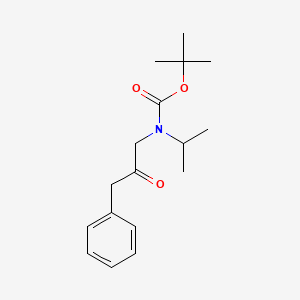
![4-[4-(4-Methylpyridin-2-yl)phenyl]morpholine](/img/structure/B13872552.png)
